Ctsl/B-IN-1

Beschreibung

Ctsl/B-IN-1 is a small-molecule inhibitor targeting cathepsin L (CTSL) and cathepsin B (CTSB), cysteine proteases belonging to the papain superfamily. These enzymes play critical roles in protein degradation, autophagy, and cellular signaling. This compound is designed to covalently bind the catalytic cysteine residue in the active site of CTSL and CTSB, thereby inhibiting their proteolytic activity. Structural studies of related inhibitors (e.g., K777 and E64d) reveal a conserved binding mechanism involving covalent adduct formation with the enzymes’ catalytic cysteine .

Therapeutic applications of this compound focus on fibrosis and autophagy-related diseases, as highlighted in patent literature . Unlike other cathepsin inhibitors explored in oncology, this compound is explicitly restricted from cancer therapy, emphasizing its niche in non-oncological pathologies.

Eigenschaften

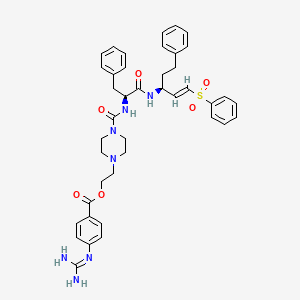

Molekularformel |

C41H47N7O6S |

|---|---|

Molekulargewicht |

765.9 g/mol |

IUPAC-Name |

2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1 |

InChI-Schlüssel |

VUKDOSJSMSLHFQ-WFAVMJPPSA-N |

Isomerische SMILES |

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5 |

Kanonische SMILES |

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ctsl/B-IN-1 beinhaltet die Verwendung von peptidomimetischen α-Ketoamid-Verbindungen. Die Kristallstrukturen von humanem Cathepsin L und Cathepsin B im Komplex mit diesen Verbindungen zeigen eine kovalente Bindung, die für ihre inhibitorische Aktivität entscheidend ist .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht im Detail beschrieben sind, umfasst der allgemeine Ansatz die großtechnische Synthese von peptidomimetischen Verbindungen, gefolgt von der Reinigung und Kristallisation, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ctsl/B-IN-1 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es kovalent an die aktiven Zentren von Cathepsin L und Cathepsin B bindet. Diese Bindung verhindert die Spaltung von viralen Spike-Proteinen und blockiert so den Eintritt des Virus in Wirtszellen .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound beinhaltet die Verwendung von α-Ketoamid-Verbindungen, die für ihre Fähigkeit bekannt sind, kovalente Bindungen mit Cysteinproteasen zu bilden. Die Reaktionsbedingungen umfassen in der Regel eine kontrollierte Temperatur und einen pH-Wert, um eine optimale Bindung und Inhibition zu gewährleisten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Reaktion von this compound mit Cathepsin L und Cathepsin B gebildet wird, ist ein stabiler Inhibitor-Protease-Komplex, der die proteolytische Aktivität dieser Enzyme effektiv blockiert .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kovalent an die aktiven Zentren von Cathepsin L und Cathepsin B bindet. Diese Bindung verhindert die Spaltung von viralen Spike-Proteinen und blockiert so den Eintritt des Virus in Wirtszellen. Die molekularen Ziele von this compound umfassen die Cysteinreste in den aktiven Zentren dieser Proteasen, die für ihre enzymatische Aktivität entscheidend sind.

Wirkmechanismus

Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare Ctsl/B-IN-1 with two structurally and functionally analogous inhibitors, K777 (MDL 28170) and E64d , based on structural data, mechanism, and therapeutic scope.

Table 1: Comparative Analysis of this compound, K777, and E64d

Key Findings and Contrasts

Structural and Mechanistic Similarities

- All three compounds inhibit CTSB and CTSL via covalent modification of the catalytic cysteine. Crystal structures of K777 and E64d bound to CTSL/B demonstrate precise interactions in the enzymes’ substrate-binding cleft, with electron density maps confirming covalent adduct formation .

- K777’s vinyl sulfone group and E64d’s epoxide moiety are critical for irreversible inhibition. This compound likely employs a similar reactive group, though its exact structure remains undisclosed in available literature.

For example, E64d also inhibits calpain, limiting its specificity . this compound is hypothesized to have enhanced selectivity for CTSB/L, as inferred from its patent-specified exclusion of cancer applications, which may reflect optimized targeting to minimize toxicity .

Therapeutic Applications

- K777 : Investigated for blocking SARS-CoV-2 viral entry by inhibiting CTSL-mediated spike protein processing .

- E64d : Used in autophagy studies to block lysosomal proteolysis, with applications in neurodegenerative disease models.

- This compound : Focused on fibrosis and autophagy dysregulation, distinguishing it from broader research tools like K777 and E64d .

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.